

Ambuphylline: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: Ambuphylline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuphylline, also known as bufylline, is a bronchodilator medication that is a combination of theophylline and 2-amino-2-methyl-1-propanol (aminoisobutanol).^[1] Its primary therapeutic application is in the management of respiratory conditions characterized by airway obstruction, such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the molecular structure and chemical properties of **ambuphylline**, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Molecular Structure and Identification

Ambuphylline is a salt formed from the acidic theophylline and the basic aminoisobutanol.

- IUPAC Name: 1,3-dimethyl-7H-purine-2,6-dione; 2-amino-2-methylpropan-1-ol^[1]
- Chemical Formula: C₁₁H₁₉N₅O₃^[1]
- CAS Number: 5634-34-4^[1]
- Synonyms: Bufylline, Theophylline aminoisobutanol^[1]

The molecular structure of **ambuphylline** consists of two distinct components:

- Theophylline: A methylxanthine derivative, structurally identified as 1,3-dimethylxanthine. It is the primary active moiety responsible for the bronchodilatory and anti-inflammatory effects.
- Aminoisobutanol (2-Amino-2-methyl-1-propanol): An alkanolamine that acts as a solubilizing agent, enhancing the aqueous solubility of theophylline.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **ambuphylline** and its constituent components is presented below. Due to the limited availability of specific experimental data for **ambuphylline**, properties of theophylline and aminoisobutanol are also provided as a reference.

Property	Ambuphylline	Theophylline	Aminoisobutanol
Molecular Weight	269.30 g/mol	180.16 g/mol	89.14 g/mol
Melting Point	254 to 256 °C	270 to 274 °C	30 to 31 °C
Boiling Point	Not available	Not available	165.5 °C
Solubility in Water	Freely soluble	Sparingly soluble	Miscible
pKa	Not available	8.6	9.7
logP	Not available	-0.02	-0.8

Experimental Protocols

Detailed experimental methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of **ambuphylline**.

Determination of Melting Point

The melting point of **ambuphylline** can be determined using the capillary method with a melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **ambuphylline** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a calibrated melting point apparatus.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.

Determination of Aqueous Solubility

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound like **ambuphylline**.

Methodology:

- **Sample Preparation:** An excess amount of **ambuphylline** is added to a known volume of purified water in a sealed container (e.g., a glass flask).
- **Equilibration:** The mixture is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- **Phase Separation:** The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).
- **Quantification:** The concentration of **ambuphylline** in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or mol/L.

Mechanism of Action and Signaling Pathways

The pharmacological effects of **ambuphylline** are primarily attributed to its theophylline component. Theophylline exerts its effects through several key molecular mechanisms, which are depicted in the following signaling pathway diagrams.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). Inhibition of PDE leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This cascade results in the relaxation of airway smooth muscle, leading to bronchodilation.

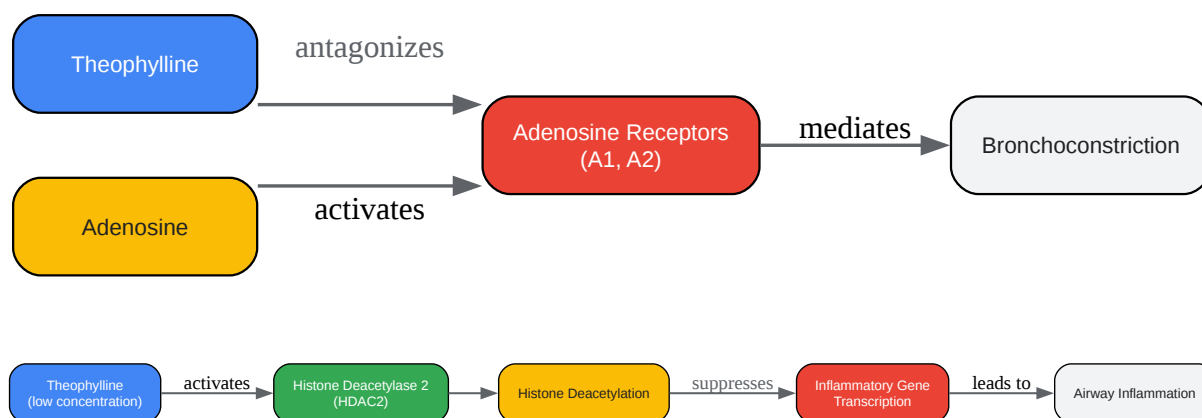


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Caption: Theophylline-mediated inhibition of phosphodiesterase (PDE).

Adenosine Receptor Antagonism

Theophylline acts as a non-selective antagonist of adenosine receptors (A1 and A2). Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, theophylline prevents adenosine-mediated bronchoconstriction.



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References

- 1. Ambuphylline - Wikipedia [en.wikipedia.org]
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